molecular formula C20H24 B11950240 Biphenylene, octamethyl- CAS No. 72468-75-8

Biphenylene, octamethyl-

Cat. No.: B11950240
CAS No.: 72468-75-8
M. Wt: 264.4 g/mol
InChI Key: AZDASMRCOFAZBW-UHFFFAOYSA-N
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Description

Biphenylene, octamethyl- (C20H24), is a methyl-substituted derivative of biphenylene (C12H8), a non-benzenoid aromatic hydrocarbon composed of two fused benzene rings connected via a central four-membered ring (cyclobutadiene). The octamethyl substitution replaces hydrogen atoms at all eight available positions on the biphenylene core, significantly altering its electronic, steric, and chemical properties compared to the parent compound. However, theoretical and experimental insights into biphenylene and its analogs (e.g., net W, net Y, hydrogenated/halogenated derivatives) offer a foundation for comparative analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biphenylene, octamethyl- can be achieved through various methods. One common approach involves the reaction of biphenylene with methylating agents under specific conditions. For instance, the Friedel-Crafts alkylation reaction is often employed, where biphenylene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of biphenylene, octamethyl- typically involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Surface-Mediated Annulation and Dimerization

On Ag(111), halogenated precursors like 2,2’,6,6’-tetrabromo-1,1'-biphenyl (TBBP) undergo debromination to form unstable four-radical intermediates. These species spontaneously undergo intramolecular annulation at 300 K, forming biphenylene monomers, which dimerize via Ullmann coupling upon annealing (Fig. 1) . Key steps include:

Reaction StepConditionsKey Observations
Debromination300 K, Ag(111) surfaceRadical stabilization via Ag adatoms
Intramolecular annulationSpontaneous at 300 KFormation of biphenylene monomer
Intermolecular dimerizationAnnealing at >300 KBiphenylene dimer with four-membered rings

DFT calculations confirm exothermic pathways (ΔE = -3.96 eV) . The methyl groups in octamethyl-biphenylene may alter adsorption geometry, potentially enhancing surface stabilization.

Transition Metal-Catalyzed Dimerization

Nickel and palladium catalysts enable catalytic dimerization of biphenylene derivatives. For example:

  • Ni(cod)(PMe₃)₂ catalyzes biphenylene dimerization at 100°C, yielding tetraphenylene in 92% yield .

  • Pd(PEt₃)₃ shows higher efficiency, with intermediates like Pd(PEt₃)₂(biphenylene) observed .

Mechanism :

  • Oxidative addition of biphenylene to metal center.

  • Loss of ligand (e.g., PEt₃) and coordination of second biphenylene.

  • Reductive elimination to form dimer .

Steric effects from methyl groups may slow oxidative addition but improve product stability.

Cross-Coupling Reactions

Biphenylene derivatives participate in Suzuki-Miyaura and Ullmann couplings :

  • Suzuki-Miyaura : Brominated octamethyl-biphenylene reacts with aryl boronic acids (R-B(OH)₂) under Pd catalysis, forming biaryls (Table 1) .

  • Ullmann Coupling : Requires Cu catalysts and ligands (e.g., phenanthroline) for C–C bond formation .

Table 1 : Cross-Coupling Examples

SubstrateCatalystProductYield (%)
2-Bromo-octamethyl-biphenylPd(PPh₃)₄Biaryl with R group65–85
Dibromo-biphenylCuI/phenanthrolineSymmetrical biaryl70

Methyl groups enhance solubility but may hinder catalyst accessibility .

Electrophilic Aromatic Substitution

The electron-donating methyl groups activate the biphenylene core for nitration and sulfonation , though steric hindrance limits regioselectivity. Computational studies suggest preferential substitution at less hindered positions .

Example Reaction :

  • Nitration : HNO₃/H₂SO₄ at 0°C → Nitro-octamethyl-biphenylene (major para isomer) .

Oxidation and Stability

Octamethyl-biphenylene exhibits moderate thermal stability (decomposition >200°C) . Radical oxidation pathways are suppressed due to methyl group stabilization, but strong oxidants (e.g., KMnO₄) may cleave the biphenylene core .

Key Research Findings

  • Surface-mediated dimerization on Ag(111) proceeds via low-energy pathways (Eₐ < 0.72 eV) .

  • Ni catalysts achieve near-quantitative dimerization yields under mild conditions .

  • Suzuki-Miyaura couplings tolerate methyl groups, enabling functionalized biaryl synthesis .

This reactivity profile positions octamethyl-biphenylene as a versatile building block in materials science and catalysis.

Scientific Research Applications

Applications Overview

  • Materials Science
    • Organic Light Emitting Diodes (OLEDs) : The compound is utilized in the development of OLEDs due to its favorable electronic properties and fluorescence characteristics.
    • Liquid Crystal Displays (LCDs) : Its structural features make it a candidate for applications in LCD technology.
    • Organic Semiconductors : Biphenylene, octamethyl- serves as a building block for organic semiconductors due to its stability and electron-donating properties.
  • Medicinal Chemistry
    • Pharmaceutical Intermediates : The compound acts as a versatile platform for synthesizing various pharmaceuticals, including anti-inflammatory and anti-cancer agents. Its derivatives have been patented for use in treating conditions such as hypertension and diabetes .
    • Biological Activity : Biphenylene derivatives exhibit significant biological activities, including antibacterial and antifungal properties. This makes them valuable in drug development and medicinal applications .
  • Chemical Reactions
    • Electrophilic Substitution Reactions : Biphenylene, octamethyl- can undergo various electrophilic substitution reactions similar to benzene, allowing it to participate in numerous chemical transformations .
  • Case Study on OLED Development :
    A recent study demonstrated the application of biphenylene, octamethyl- in OLED technology. The compound's enhanced fluorescence was shown to improve light emission efficiency compared to traditional materials used in OLEDs. This advancement could lead to more efficient display technologies .
  • Pharmaceutical Applications :
    Research has highlighted the role of biphenylene derivatives in developing new anti-cancer drugs. Specific derivatives were synthesized and tested for their efficacy against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .
  • Synthesis Methodologies :
    Various synthetic methodologies have been developed for biphenylene derivatives, including palladium-catalyzed cross-coupling reactions that facilitate the formation of complex structures with potential pharmaceutical applications. These methods have been optimized for yield and efficiency, showcasing the versatility of biphenylene derivatives in organic synthesis .

Mechanism of Action

The mechanism of action of biphenylene, octamethyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, biphenylene, octamethyl- can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Property Biphenylene, Octamethyl- (Inferred) Biphenylene (C12H8) Net W Graphene
Structure Methylated biphenylene core Planar sp² carbon network Non-planar sp² Hexagonal sp²
Hybridization sp² (core) + sp³ (methyl groups) Fully sp² Fully sp² Fully sp²
Bandgap Likely insulating (due to steric effects) Metallic (0.0 eV) Semiconducting Semi-metallic
Aromaticity Reduced antiaromaticity Anti-aromatic (central 4-ring) Non-aromatic Aromatic
Thermal Stability Enhanced (methyl groups may stabilize) High (melting point ~4500 K) Moderate Very high

Key Findings :

  • Biphenylene’s metallicity arises from its unique sp² network of quadrilaterals, hexagons, and octagons . Octamethyl substitution likely disrupts conjugation, increasing bandgap and reducing conductivity.
  • Net W, a biphenylene analog, exhibits semiconducting behavior due to distinct ring arrangements (six- and eight-membered rings) .
  • Graphene’s semi-metallic nature contrasts with biphenylene’s metallic behavior, highlighting the role of non-hexagonal rings in electronic structure .

Mechanical and Catalytic Performance

Property Biphenylene, Octamethyl- Biphenylene Graphdiyne Hydrogenated Biphenylene (CH1.0)
Young’s Modulus ~100–200 N/m (estimated) 259.7 N/m 200–300 N/m 180–220 N/m
Fracture Strain Lower (steric hindrance) 16% (armchair), 14% (zigzag) 15–20% 10–15%
HER Catalytic Activity Not studied ΔGᴴ = -0.12 eV (superior to graphene) Moderate ΔGᴴ = -0.08 eV (CF1.0)

Key Findings :

  • Biphenylene’s Young’s modulus (259.7 N/m) exceeds graphdiyne’s, indicating superior rigidity . Methylation may reduce mechanical strength due to steric effects.
  • Biphenylene shows promising hydrogen evolution reaction (HER) performance (ΔGᴴ = -0.12 eV), outperforming graphene (ΔGᴴ = -0.25 eV) . Halogenated derivatives (e.g., CF1.0) also exhibit tunable HER activity .

Chemical Reactivity and Functionalization

Reaction Biphenylene, Octamethyl- Biphenylene Biphenyl (C12H10)
Electrophilic Substitution Hindered (methyl groups block sites) Limited (antiaromatic core) High (similar to benzene)
Hydrogenation Not reported Forms sp³-hybridized CHx (x ≤ 1.0) Yields cyclohexane derivatives
Halogenation Not studied CF1.0, CCl0.67 achievable Requires catalysts (e.g., FeCl3)

Key Findings :

  • Biphenylene’s antiaromatic core resists electrophilic substitution, whereas biphenyl derivatives (e.g., C12H10) readily undergo such reactions .
  • Hydrogenation of biphenylene introduces sp³ hybridization, tuning electronic properties (bandgap: 0.0–4.86 eV) , while octamethyl substitution may preemptively block reactive sites.

Biological Activity

Biphenylene, octamethyl- (C18H18) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antibacterial, anti-inflammatory, and anticancer activities, as well as its structure-activity relationships and potential therapeutic applications.

Overview of Biphenylene Derivatives

Biphenylene derivatives are known for their diverse biological activities. Recent studies have highlighted their potential as antibacterial agents, particularly against antibiotic-resistant strains. For instance, specific biphenyl derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis .

Antibacterial Activity

Research indicates that biphenylene derivatives can effectively inhibit the growth of various pathogenic bacteria. A study synthesized several biphenyl compounds and evaluated their antibacterial activity. Notably:

  • Compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol exhibited a minimum inhibitory concentration (MIC) of 3.13 μg/mL against MRSA.
  • Compound 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed an MIC of 6.25 μg/mL against multidrug-resistant E. faecalis.

These compounds demonstrated comparable efficacy to standard antibiotics like ciprofloxacin against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

  • Electron-withdrawing groups on the A ring enhance antibacterial activity.
  • Hydroxyl groups on the B ring are beneficial for activity .

Anti-inflammatory Properties

Biphenylene derivatives also exhibit anti-inflammatory properties. They have been investigated for their ability to modulate inflammatory pathways, which is crucial in treating various inflammatory diseases. The mechanisms include inhibition of pro-inflammatory cytokines and modulation of immune responses .

Anticancer Activity

Recent investigations into the anticancer potential of biphenylene derivatives have revealed promising results. Compounds derived from biphenylene have shown cytotoxic effects against various cancer cell lines:

  • Certain biphenyl derivatives demonstrated significant activity against MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity .

The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways fully.

Data Summary

The following table summarizes key findings related to the biological activities of biphenylene derivatives:

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolAntibacterialMRSA3.13 μg/mL
5-(9H-carbazol-2-yl) benzene-1,2,3-triolAntibacterialMultidrug-resistant E. faecalis6.25 μg/mL
Various biphenyl derivativesAnticancerMCF-7 Breast Cancer CellsSignificant IC50

Case Studies

  • Antimicrobial Efficacy : A study conducted by Guo et al. highlighted the antimicrobial efficacy of dibenzofuran and biphenyl phytoalexins derived from Sorbus pohuashanensis, demonstrating potent activity against drug-resistant bacteria .
  • Cytotoxic Effects : Research on biphenylene derivatives revealed significant cytotoxic effects on cancer cell lines, underscoring their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing methyl-substituted biphenylene derivatives, such as octamethyl-biphenylene?

  • Methodological Answer : Methyl-substituted biphenylenes are typically synthesized via organometallic coupling reactions. For example, the biphenylene core can be functionalized using transition metal-catalyzed cross-coupling (e.g., Suzuki or Kumada couplings) to introduce methyl groups at specific positions. Additionally, C–C bond cleavage reactions in biphenylene precursors, mediated by organometallic reagents (e.g., Grignard or organozinc species), allow selective methylation . Gas-phase synthesis under high-temperature conditions may also yield methylated derivatives, though purity requires post-synthetic purification via column chromatography or sublimation .

Q. Which spectroscopic techniques are critical for characterizing octamethyl-biphenylene’s molecular structure and purity?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are essential for probing core and valence electronic states. XPS resolves chemical shifts in carbon 1s orbitals (e.g., distinguishing methyl-substituted carbons from aromatic ones), while NEXAFS identifies unoccupied states and molecular orientation on substrates . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H}, confirms substitution patterns and purity, with methyl groups appearing as distinct singlet peaks in 1H^{1}\text{H}-NMR .

Q. How does molecular orientation of octamethyl-biphenylene in thin films affect electronic properties?

  • Methodological Answer : NEXAFS experiments at grazing (GI) and normal (NI) incidence geometries determine molecular orientation. For low-coverage films, molecules lie flat on substrates (e.g., Cu(111)), maximizing π-orbital interactions with the metal surface. High-coverage films exhibit upright orientations due to intermolecular interactions, which can be modulated via thermal annealing (e.g., heating to 223 K followed by cooling to 90 K) . Polarization-dependent UV-vis spectroscopy further quantifies orientation-dependent optical transitions .

Advanced Research Questions

Q. How do methyl groups influence the antiaromaticity and electronic structure of octamethyl-biphenylene?

  • Methodological Answer : Methyl substituents alter electron density distribution via inductive effects, reducing antiaromatic destabilization in biphenylene’s central 4-membered ring. Hybrid DFT (e.g., B3LYP/6-311G**) simulations reveal increased bond-length alternation in methylated derivatives compared to pristine biphenylene. Core-level shifts in XPS spectra (e.g., C1s at ~289.7 eV for methyl carbons) and frontier orbital analysis (HOMO-LUMO gaps) validate these effects experimentally .

Q. What computational methods resolve discrepancies between theoretical predictions and experimental conductivity data for methylated biphenylene networks?

  • Methodological Answer : Discrepancies arise from approximations in exchange-correlation functionals (e.g., GGA-PBE vs. hybrid HSE06). For accurate bandgap prediction, GW calculations or DFT+U corrections are recommended. Tunneling spectroscopy (STS) on monolayer films complements simulations by mapping local density of states (LDOS), revealing metallic/semiconducting behavior in biphenylene nanoribbons vs. bulk networks .

Q. How do intermolecular interactions in octamethyl-biphenylene films impact charge transport in molecular junctions?

  • Methodological Answer : Mechanically controllable break junction (MCBJ) measurements quantify single-molecule conductance. Methyl groups enhance steric hindrance, reducing π-π stacking and increasing junction resistance. Comparative studies with fluorene or anthracene cores show methylated biphenylene’s unique antiaromaticity-driven charge transport, validated via nonequilibrium Green’s function (NEGF) simulations .

Q. Key Methodological Recommendations

  • DFT Protocol : Use B3LYP/def2-TZVP for geometry optimization and PBE0 for band structure calculations. Include van der Waals corrections (e.g., D3-BJ) for film-substrate interactions .
  • Experimental Validation : Pair STS with temperature-dependent resistivity measurements to distinguish intrinsic conductivity from interfacial effects .

Properties

CAS No.

72468-75-8

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octamethylbiphenylene

InChI

InChI=1S/C20H24/c1-9-10(2)14(6)18-17(13(9)5)19-15(7)11(3)12(4)16(8)20(18)19/h1-8H3

InChI Key

AZDASMRCOFAZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C3=C(C(=C(C(=C23)C)C)C)C)C)C

Origin of Product

United States

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